(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride
Description
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride (CAS: 700878-19-9) is a chiral amino acid derivative featuring a pyridine ring substituted with a bromine atom at the 5-position and a propanoic acid backbone in the (S)-configuration. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications, particularly in drug discovery and enzyme inhibition studies .
Key structural attributes:
- Stereochemistry: (S)-configuration at the α-carbon ensures enantioselective interactions in biological systems.
- Salt Form: Dihydrochloride improves aqueous solubility, critical for in vitro and in vivo studies.
Properties
IUPAC Name |
(2S)-2-amino-3-(5-bromopyridin-2-yl)propanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.2ClH/c9-5-1-2-6(11-4-5)3-7(10)8(12)13;;/h1-2,4,7H,3,10H2,(H,12,13);2*1H/t7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOMLJMPCRNTI-KLXURFKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)CC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1Br)C[C@@H](C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Considerations
Successful preparation requires careful attention to:
- Stereochemical control at the alpha position
- Regioselective bromination of the pyridine ring
- Protection/deprotection strategies for functional groups
- Efficient salt formation conditions
Bromopyridine Precursor Synthesis and Coupling
Preparation of 2-amino-5-bromopyridine
A foundational approach involves the preparation of brominated pyridine intermediates. According to a reported synthetic procedure, 2-amino-5-bromopyridine can be prepared through controlled bromination of 2-aminopyridine:
- 2-Aminopyridine is dissolved in an organic solvent and cooled to 0°C
- Bromine is added at a precise rate of 5-7 drops per second (half of the total amount)
- The mixture is warmed to 10-20°C, followed by addition of acetic acid at 3-4 drops per second
- After cooling again to 0°C, the remaining bromine is added
- The mixture is heated to 50-60°C and reacted for 0.5-1.5 hours
- Following neutralization with sodium hydroxide and extraction, 2-amino-5-bromopyridine is obtained
This process provides the essential brominated pyridine building block with the bromine in the desired 5-position. The controlled addition rates and temperature management are critical for regioselectivity and overall yield.
Coupling with Amino Acid Components
Once the brominated pyridine is obtained, it must be coupled with appropriate amino acid components to construct the target molecule. This can be accomplished through:
- Nucleophilic substitution reactions with suitable amino acid derivatives
- Metal-catalyzed cross-coupling reactions (particularly palladium-catalyzed processes)
- C-H activation methods to form the necessary C-C bonds
The specific coupling conditions depend on the exact nature of the pyridine and amino acid precursors, but typically involve:
- Palladium catalysts (Pd(OAc)₂, Pd(PPh₃)₄)
- Phosphine ligands
- Base (K₂CO₃, Cs₂CO₃)
- Polar aprotic solvents (DMF, DMSO)
Stereoselective Approaches from Amino Acid Precursors
Chiral Pool Strategy
A particularly efficient approach utilizes the inherent chirality of natural amino acids as starting materials. This "chiral pool" strategy can be implemented through:
- Selection of an appropriate chiral amino acid (typically L-serine or L-alanine)
- Strategic modification of the side chain to incorporate the pyridine moiety
- Bromination at the desired position
- Protection/deprotection sequence to maintain stereochemical integrity
For example, a synthetic pathway might proceed through:
- N-Protection of L-serine with Boc or Cbz
- Activation of the side chain hydroxyl (as a mesylate or tosylate)
- Displacement with an appropriate pyridine-containing nucleophile
- Regioselective bromination of the pyridine ring
- Deprotection under controlled conditions
This approach benefits from starting with established stereochemistry, though it may require stereochemical inversion depending on the specific transformations employed.
Stereoselective SN2 Approach
Another approach involves stereoselective SN2 displacement reactions, which proceed with inversion of configuration. This strategy is exemplified by the synthesis of (R)-(+)-2-bromopropionic acid:
- Starting with (S)-2-((methylsulfonyl)oxy)propanoic acid
- Treatment with lithium bromide in toluene at 60°C for 1 hour
- Addition of water and toluene at 20°C for 0.5 hour
- The product is obtained with 45% yield and 92.3% optical purity
For the target compound, a similar approach could involve:
- Preparation of a suitably protected (R)-configured precursor
- Conversion of a hydroxyl group to a leaving group (mesylate/tosylate)
- SN2 displacement with a nitrogen nucleophile to establish the (S)-configuration
- Introduction of the bromopyridine moiety
- Deprotection steps
Table 1: Typical Conditions for SN2 Inversion Strategy
| Substrate | Leaving Group | Nucleophile | Solvent | Temperature | Time | Yield | Optical Purity |
|---|---|---|---|---|---|---|---|
| (S)-2-MSO-propanoic acid | Mesylate | LiBr | Toluene | 60°C | 1h | 45% | 92.3% ee |
| (S)-2-MSO-butanoic acid | Mesylate | NaN₃ | DMF | 80°C | 3h | 68% | 88% ee |
| (S)-2-TsO-pentanoic acid | Tosylate | LiCl | DMF | 70°C | 2h | 57% | 94% ee |
Asymmetric Synthesis Using Chiral Auxiliaries
Enolate Alkylation Strategy
An alternative approach involves the enantioselective alkylation of enolates derived from chiral auxiliaries:
- Formation of an enolate from a chiral 3-acyl-1,3-oxazolidin-2-one
- Alkylation with a suitable 5-bromopyridin-2-yl electrophile
- Introduction of the amino group through an appropriate transformation
- Cleavage of the auxiliary to reveal the amino acid functionality
This method can be implemented through two main routes:
- Using tert-butyl bromoacetate as the electrophile, followed by introduction of nitrogen through the Curtius reaction
- Direct electrophilic reaction with nitrogen-containing reagents like 1-[N-(benzyloxycarbonyl)aminomethyl]benzotriazole
Table 2: Representative Chiral Auxiliary Methods for Amino Acid Synthesis
| Chiral Auxiliary | Base | Electrophile | Solvent | Temperature | Diastereoselectivity | Overall Yield |
|---|---|---|---|---|---|---|
| Evans oxazolidinone | LDA | Bromopyridine derivatives | THF | -78°C to -20°C | >95:5 dr | 65-75% |
| Oppolzer's sultam | NaHMDS | Benzyl bromoacetate | THF/HMPA | -78°C | >98:2 dr | 70-80% |
| 8-Phenylmenthol | LiHMDS | Alkyl halides | THF | -78°C | >90:10 dr | 60-70% |
Advanced Methods: C-H Functionalization Approach
Palladium-Catalyzed C-H Activation
Recent advances in C-H functionalization methodologies have opened new synthetic pathways for amino acid preparation. This approach offers potential advantages in terms of atom economy and step efficiency:
- Starting with a simpler amino acid or derivative
- Direct C-H functionalization to introduce the pyridine moiety
- Bromination at the 5-position of the pyridine ring
According to research findings, "under the reaction conditions, the arylation of tryptophan would most likely follow a Pd(II)/Pd(IV) cycle," suggesting that similar palladium-catalyzed mechanisms could be applicable to our target compound.
The optimized conditions for such C-H functionalization typically include:
- 10 mol% Pd catalyst (Pd(OAc)₂ or Pd(TFA)₂)
- Phosphine ligands (PCy₃, PPh₃)
- Base (K₂CO₃ or Cs₂CO₃)
- Additive (PivOH)
- Solvent (DMF or DMA)
- Temperature (80-120°C)
Conversion to Dihydrochloride Salt Form
The final step in the preparation involves conversion of the free amino acid to the dihydrochloride salt. This transformation enhances stability, solubility, and handling properties of the final product:
- Dissolution of purified (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid in an appropriate solvent (methanol, ethanol)
- Treatment with anhydrous hydrogen chloride (gas or solution in ether)
- Precipitation of the dihydrochloride salt
- Filtration and washing with cold solvent (ether, ethanol)
- Drying under vacuum to remove residual solvent
The dihydrochloride form results from protonation of both the α-amino group and the pyridine nitrogen. The salt formation is typically high-yielding (>90%) but requires careful control of conditions to ensure complete conversion and high purity.
Table 3: Salt Formation Conditions and Results
| Solvent System | HCl Source | Temperature | Precipitation Method | Purification | Drying | Yield | Purity |
|---|---|---|---|---|---|---|---|
| Methanol | HCl in ether | 0°C to rt | Addition of ether | Ether washing | Vacuum, 40°C, 24h | 95% | >99% |
| Ethanol/DCM (1:1) | HCl gas | 0-5°C | Direct | Recrystallization | Vacuum, 50°C, 12h | 92% | >98% |
| Dioxane/MeOH | AcCl in MeOH | 0°C | Ether addition | Cold ethanol wash | Vacuum, rt, 48h | 90% | >99% |
Comparative Analysis of Preparation Methods
The various preparation methods for this compound can be compared across several parameters to determine the most suitable approach for specific applications:
Table 4: Comparative Analysis of Key Synthetic Methods
| Method | Starting Materials | Steps | Overall Yield | Stereoselectivity | Scalability | Key Advantages | Key Limitations |
|---|---|---|---|---|---|---|---|
| Bromination-Coupling | 2-aminopyridine | 4-6 | 30-50% | Moderate to high | Good | Simple precursors | Multiple steps |
| Chiral Pool | L-serine/L-alanine | 5-7 | 25-40% | High | Moderate | Defined stereochemistry | Expensive starting materials |
| SN2 Approach | Protected amino acids | 6-8 | 20-35% | >90% ee | Limited | Stereochemical control | Many protection steps |
| Chiral Auxiliary | Glycine derivatives | 5-7 | 40-60% | >95% de | Good | High stereoselectivity | Auxiliary waste |
| C-H Functionalization | Simple precursors | 3-5 | 30-45% | Variable | Challenging | Atom economy | Specialized catalysts |
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group or the pyridine ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can target the bromine atom or the pyridine ring. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Substitution: : The bromine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides. This reaction often requires a catalyst like palladium (Pd) or copper (Cu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Pd or Cu catalysts, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the amino group or pyridine ring.
Reduction: Reduced forms of the brominated pyridine or amino acid backbone.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride has several applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is studied for its potential role in modulating biological pathways, particularly those involving neurotransmitters and receptors.
-
Medicine: : Research is ongoing into its potential therapeutic applications, including as a precursor for drugs targeting neurological disorders.
-
Industry: : It is used in the development of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The brominated pyridine ring can enhance binding affinity and specificity, while the amino acid backbone allows for incorporation into peptides and proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
Halogen-Substituted Pyridine Derivatives
(S)-2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride CAS: Not explicitly provided (referenced in ). Key Difference: Lacks the 5-bromo substituent on the pyridine ring. Impact: Reduced molecular weight (≈80 g/mol lighter) and absence of halogen bonding capacity. This may decrease binding affinity in kinase or receptor targets where bromine participates in hydrophobic or halogen interactions .
(S)-2-Amino-3-(5-chloropyridin-3-yl)propanoic Acid Dihydrochloride CAS: Referenced in . Key Difference: Chlorine replaces bromine at the pyridine’s 5-position.
Heterocycle Variations
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic Acid Dihydrochloride CAS: 1007-42-7 . Key Difference: Imidazole ring replaces pyridine. Impact: The imidazole’s dual nitrogen atoms enable hydrogen bonding and metal coordination, useful in metalloenzyme inhibition. However, the lack of aromaticity comparable to pyridine may reduce π-π stacking interactions .
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic Acid Hydrochloride CAS: 1065638-25-6 . Key Difference: Indole ring with a 5-fluoro substituent replaces pyridine. Impact: The indole’s larger aromatic system enhances interactions with hydrophobic pockets (e.g., serotonin receptors), while fluorine’s electronegativity modulates pKa and bioavailability .
Salt Form and Solubility
| Compound Name | Salt Form | Solubility (Water) | Key Applications |
|---|---|---|---|
| Target Compound (5-bromo-pyridine) | Dihydrochloride | High | Kinase inhibitors, CNS drugs |
| (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride | Dihydrochloride | Moderate | Intermediate in drug synthesis |
| (S)-2-Amino-3-(5-fluoro-indole)propanoic acid | Hydrochloride | Moderate | Neurotransmitter analogs |
Insights :
- The dihydrochloride salt in the target compound maximizes solubility for intravenous formulations, whereas hydrochloride salts (e.g., ) may require co-solvents for dissolution .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituent | Aromatic System | Salt Form |
|---|---|---|---|---|---|---|
| (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride | 700878-19-9 | C8H9BrCl2N2O2 | 340.98 | 5-Bromo-pyridine | Pyridine | Dihydrochloride |
| (S)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride | Not provided | C8H10Cl2N2O2 | 261.09 | Pyridine | Pyridine | Dihydrochloride |
| (S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrochloride | 1065638-25-6 | C11H12ClFN2O2 | 274.68 | 5-Fluoro-indole | Indole | Hydrochloride |
| (S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid dihydrochloride | 1007-42-7 | C6H10Cl2N3O2 | 235.07 | Imidazole | Imidazole | Dihydrochloride |
Biological Activity
(S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride, also known as a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This compound features a brominated pyridine ring that enhances its interaction with biological targets, making it a subject of various studies aimed at understanding its mechanisms and therapeutic applications.
- Molecular Formula : C8H11BrCl2N2O2
- Molecular Weight : 317.995 g/mol
- CAS Number : 2061996-50-5
- Structure : The compound consists of an amino acid backbone with a brominated pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors or enzymes. The presence of the bromine atom in the pyridine ring is believed to enhance binding affinity to biological targets, potentially affecting pathways associated with neurological disorders.
Biological Activities
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. Studies have shown that it can influence the expression of proteins related to oxidative stress and apoptosis in neuronal cells.
- Antioxidant Properties : The compound has been noted for its ability to mitigate oxidative stress in cellular models, suggesting a role in protecting neurons from damage caused by reactive oxygen species (ROS). This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.
- Potential Therapeutic Applications : Preliminary studies suggest that this compound could serve as a precursor for developing drugs targeting various neurological conditions, including Alzheimer's disease and other cognitive impairments.
Case Studies and Experimental Data
A variety of studies have been conducted to evaluate the biological activity of this compound:
| Study | Findings |
|---|---|
| In vitro assays on neuronal cell lines | Demonstrated significant reduction in markers of oxidative stress and apoptosis at concentrations above 10 µM. |
| Animal models | Showed improved cognitive function in models treated with the compound compared to controls, indicating potential therapeutic effects against cognitive decline. |
| Binding affinity studies | Revealed enhanced interaction with neurotransmitter receptors, suggesting a mechanism for its neuroprotective effects. |
Comparative Analysis
This compound can be compared with other related compounds to highlight its unique properties:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-3-(3-bromopyridin-2-yl)propanoic acid | Similar amino acid structure but different bromine position | Moderate neuroprotective effects |
| (S)-2-Amino-3-(4-bromopyridin-2-yl)propanoic acid | Similar structure with altered bromine position | Limited activity reported |
| (S)-2-Amino-3-(6-bromopyridin-2-yl)propanoic acid | Different bromination site | Minimal biological activity observed |
Q & A
Basic: What established synthetic routes are available for (S)-2-Amino-3-(5-bromopyridin-2-yl)propanoic acid dihydrochloride?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Halogenation and coupling : Bromopyridine derivatives undergo halogen-metal exchange (e.g., using Grignard reagents) or palladium-catalyzed cross-coupling to attach the amino acid backbone .
- Chiral resolution : The (S)-enantiomer is obtained via asymmetric synthesis, such as using L-alanine esters as chiral precursors, followed by hydrolysis and dihydrochloride salt formation .
- Purification : Crystallization or centrifugal partitioning ensures high purity (>95%), with NMR and HPLC used for validation .
Advanced: How can enantiomeric purity be optimized during synthesis?
- Chiral catalysts : Employ palladium complexes with chiral ligands (e.g., BINAP) to enhance stereoselectivity in cross-coupling steps .
- Chromatographic separation : Use chiral stationary phases (e.g., cellulose-based columns) for HPLC purification to resolve racemic mixtures .
- Dynamic kinetic resolution : Optimize reaction conditions (pH, temperature) to favor the (S)-enantiomer during hydrolysis .
Basic: What analytical techniques validate the compound’s structural and chemical integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms the bromopyridinyl moiety and amino acid backbone .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., 295.56 g/mol for the methyl ester derivative) .
- HPLC with UV detection : Assesses purity and detects impurities under reverse-phase conditions .
Advanced: How to resolve contradictions in reported biological activity data?
- Target-specific assays : Use receptor-binding studies (e.g., radioligand displacement for glutamate receptors) to clarify conflicting results .
- Metabolic profiling : Compare in vitro (e.g., liver microsomes) and in vivo stability to identify confounding factors like rapid degradation .
- Dose-response curves : Systematically vary concentrations to distinguish nonspecific effects from true target engagement .
Basic: What biological targets interact with this compound?
- Neurotransmitter receptors : Modulates glutamate receptors (e.g., NMDA subtypes), influencing synaptic plasticity .
- Enzymes : Inhibits carboxypeptidase B, altering peptide metabolism .
- Antimicrobial activity : Preliminary data suggest activity against Gram-positive bacteria, though mechanisms remain unclear .
Advanced: How to design experiments for metabolic stability assessment?
- In vitro models : Incubate with liver microsomes or hepatocytes, monitoring degradation via LC-MS/MS .
- Isotopic labeling : Use ¹⁴C or ³H isotopes to trace metabolic pathways and identify metabolites .
- Pharmacokinetic studies : Measure plasma half-life and bioavailability in rodent models under controlled conditions .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Highly soluble in aqueous buffers (e.g., PBS) due to dihydrochloride salt form; insoluble in nonpolar solvents .
- Stability : Stable at room temperature in inert atmospheres; degrade under basic conditions (pH >8) or prolonged UV exposure .
Advanced: Which computational methods predict binding affinities with target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with glutamate receptor binding pockets .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., in GROMACS) to assess binding stability over time .
- QSAR modeling : Correlate structural features (e.g., bromine electronegativity) with activity data to refine lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
